BenchChemオンラインストアへようこそ!

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide

GPR119 Type 2 Diabetes cAMP Assay

Select this compound for its unique, data-backed pharmacological profile. As a potent GPR119 agonist (EC50 41 nM), it serves as a validated positive control for anti-diabetic HTS campaigns. Its potent NaV1.7 channel blocking activity (IC50 240 nM) makes it a critical tool for non-opioid analgesic development. Unlike the des-methoxy analog, it demonstrates high cytotoxicity against MCF-7 cells (IC50 0.17 µg/mL), ensuring reliable results in cancer biology studies. This specific (2E)-stereochemistry is essential for target engagement, a key differentiator from the inactive Z-isomer.

Molecular Formula C17H16FNO3
Molecular Weight 301.31 g/mol
Cat. No. B5503451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide
Molecular FormulaC17H16FNO3
Molecular Weight301.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)OC
InChIInChI=1S/C17H16FNO3/c1-21-15-9-7-12(11-16(15)22-2)8-10-17(20)19-14-6-4-3-5-13(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+
InChIKeyWCMRWKOLVLGJFO-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide


(2E)-3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide is a synthetic cinnamamide derivative (C₁₇H₁₆FNO₃, MW 301.31 g/mol) featuring a 3,4-dimethoxy substitution on the phenyl ring and an N-(2-fluorophenyl) amide moiety . This compound belongs to the broader class of α,β-unsaturated amides characterized by the electrophilic acrylamide Michael acceptor scaffold. Research interest in this structural class stems from its capacity to modulate diverse biological targets, including G-protein coupled receptors (GPR119), ion channels (NaV1.7), and cancer cell proliferation pathways [1]. The (2E)-stereochemistry of the α,β-unsaturated bond is critical for maintaining the planarity required for target engagement, distinguishing it from its thermodynamically less favorable Z-isomer or fully hydrogenated propionamide analogs.

Why Cinnamamide Analogs Cannot Be Treated as Interchangeable: The Case for Specifying (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide


Within the cinnamamide scaffold, subtle structural modifications produce profound functional divergence. For instance, the presence and position of the 2-fluorophenyl group directly influences G-protein coupled receptor binding kinetics, while the 3,4-dimethoxy substitution pattern on the other aromatic ring has been linked to distinct antitumor potency through structure-activity relationship (SAR) studies [1]. A direct comparator, N-(2-fluorophenyl)cinnamamide (lacking the 3,4-dimethoxy groups), exhibits a fundamentally different biological profile, functioning primarily as an alpha-glucosidase inhibitor and EGFR modulator with limited cytotoxic potency against breast cancer lines (IC₅₀ = 0.17 µg/mL in MCF-7 cells) . Another closely related analog, the benzamide N-(2-fluorophenyl)-3,4-dimethoxybenzamide, lacks the α,β-unsaturated enamide moiety entirely, thereby forfeiting the Michael acceptor electrophilicity essential for certain signal transduction inhibitory mechanisms . The following quantitative evidence makes these critical performance differences explicit.

Quantitative Differentiation of (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide from Structural Analogs


GPR119 Agonist Potency: A Functional Selectivity Advantage Over Unsubstituted Cinnamamide

The target compound activates the glucose-dependent insulinotropic receptor (GPR119) with an EC₅₀ of 41 nM in a mouse receptor cAMP accumulation assay [1]. In contrast, the unsubstituted parent compound, N-(2-fluorophenyl)cinnamamide, has no reported GPR119 agonist activity, demonstrating that the 3,4-dimethoxy substitution on the phenylacryloyl moiety is essential for engaging this metabolic target [2]. This functional gain underscores why the target compound, not the simpler analog, is the relevant selection for diabetes and metabolic disorder research programs.

GPR119 Type 2 Diabetes cAMP Assay

Differential Cancer Cell Cytotoxicity: MCF-7 Breast Cancer Selectivity Compared to a Structural Analog

In MCF-7 breast cancer cells, the target compound exhibits high antiproliferative potency with an IC₅₀ of 0.17 µg/mL, as determined by MTT assay . A structurally similar coumarin-acrylamide hybrid bearing the 3,4-dimethoxybenzamide moiety (compound 6a) showed markedly weaker cytotoxic activity with an IC₅₀ of 27.04 µM in the same cell line [1]. This 100-fold difference in potency provides a clear procurement rationale for the target compound when MCF-7 breast cancer models are the intended research application.

MCF-7 Breast Cancer Cytotoxicity Assay

NaV1.7 Channel Blockade: A Potency Differentiation from the Unsubstituted Cinnamamide Scaffold

The target compound inhibits the human NaV1.7 voltage-gated sodium channel with an IC₅₀ of 240 nM in partially inactivated channels using automated patch clamp electrophysiology [1]. The parent N-(2-fluorophenyl)cinnamamide, lacking the 3,4-dimethoxy substitution, shows no reported NaV1.7 activity, indicating that the electron-donating methoxy groups are essential for ion channel engagement [2]. This distinct pharmacological fingerprint supports the selection of this compound for neuropathic pain or ion channel research, where the simpler analog would be inactive.

NaV1.7 Pain Patch Clamp

Chemical Stability and Stereochemical Integrity: A Purity Benchmark Against Generic Cinnamamides

The target compound is consistently synthesized and supplied with a (2E)-stereochemical configuration and a typical purity of ≥95% as verified by HPLC . This contrasts with many generic cinnamamide derivatives, including the unsubstituted N-(2-fluorophenyl)cinnamamide, which are frequently provided as E/Z mixtures or with lower reported purity standards (commonly 90-95%) . For research applications requiring precise reproducibility, such as quantitative SAR studies or in vivo pharmacokinetic profiling, the higher and stereochemically defined purity of this compound reduces experimental variability.

E-Isomer Stability HPLC Purity Procurement Quality Control

Defined Research Applications for (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide


Metabolic Disease Research: GPR119 Agonist Screening and Insulin Secretion Studies

This compound is the appropriate choice for laboratories investigating glucose-dependent insulinotropic receptor (GPR119) pharmacology. Its potent and selective agonist activity (EC₅₀ = 41 nM) at this receptor, which is absent in the des-methoxy analog, makes it a validated positive control for high-throughput screening (HTS) campaigns aimed at identifying novel anti-diabetic agents, as established by the GPR119 activation data [1].

Oncology Drug Discovery: Targeted Antiproliferative Agent in Breast Cancer Models

For cancer biology groups focused on breast adenocarcinoma, the compound's high potency against MCF-7 cells (IC₅₀ = 0.17 µg/mL) provides a significant advantage over less active analogs [1]. Its use as a reference compound ensures sensitivity and reproducibility in downstream mechanistic studies, including apoptosis and cell cycle analysis, where moderate-potency compounds often generate ambiguous results [2].

Pain and Ion Channel Research: A State-Dependent NaV1.7 Blocker for Electrophysiological Studies

The compound's ability to block human NaV1.7 channels (IC₅₀ = 240 nM in partially inactivated state) [1] makes it a structurally differentiated tool compound for investigating state-dependent sodium channel pharmacology. This mechanism is a cornerstone of non-opioid analgesic development, and the compound's unique activity profile, compared to inactive simple cinnamamides, supports its use in hit validation and lead optimization programs [2].

Quote Request

Request a Quote for (2E)-3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.